

Navigating the Red Spectrum: A Guide to ATTO 610 NHS-Ester Alternatives

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Compound of Interest

Compound Name: ATTO 610 NHS-ester

Cat. No.: B1257883

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In the dynamic landscape of fluorescence-based research, the selection of the optimal fluorescent dye is paramount to achieving high-quality, reproducible data. **ATTO 610 NHS-ester** has long been a staple for labeling proteins and other amine-containing molecules, prized for its performance in the red spectral region. However, a growing number of alternative dyes now offer comparable or even superior performance in specific applications. This guide provides an objective comparison of prominent alternatives to **ATTO 610 NHS-ester**, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific needs.

Performance Comparison of Red Fluorescent Dyes

The ideal fluorescent dye exhibits high brightness (a product of its molar extinction coefficient and quantum yield), exceptional photostability, and minimal environmental sensitivity. The following tables summarize the key photophysical properties of ATTO 610 and its leading alternatives.

Dye	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient (M ⁻¹ cm ⁻¹)	Quantum Yield	Brightness*
ATTO 610	615[1][2]	634[1][2]	150,000[1][3]	0.70[1][2]	105,000
Alexa Fluor 594	590	617	92,000	0.66	60,720
DyLight 594	593	618	80,000	0.90	72,000
CF594	593	614	115,000	0.85	97,750
Cy3.5	581[4]	596[4]	125,000[4]	0.15[4]	18,750
Abberior LIVE 610	609[5]	634[5]	100,000[5]	N/A	N/A

*Brightness is calculated as Molar Extinction Coefficient × Quantum Yield. Data for some dyes were compiled from various commercial and literature sources. "N/A" indicates data not readily available.

Photostability Comparison:

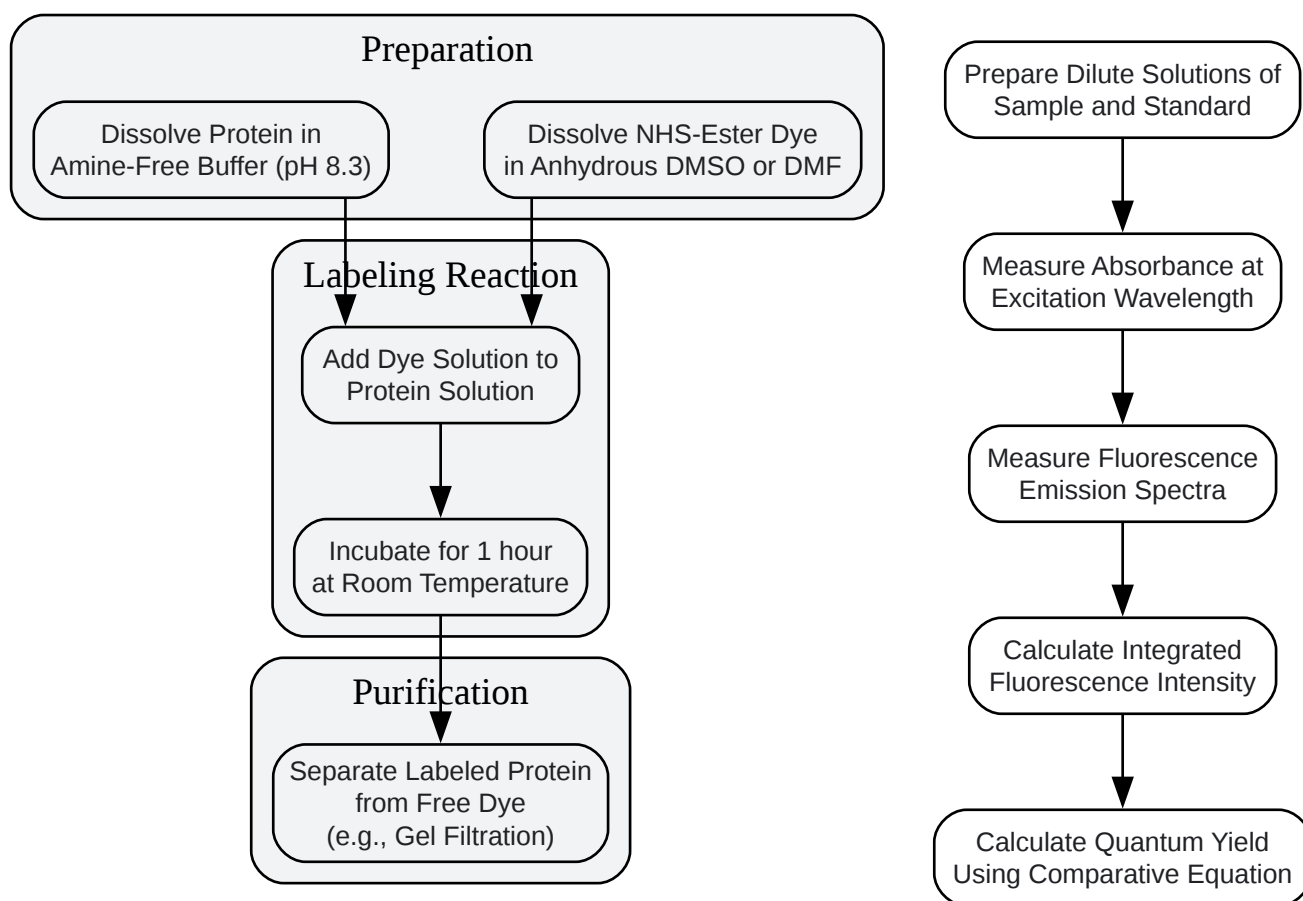
Photostability, or the resistance to photobleaching upon prolonged exposure to excitation light, is a critical parameter for imaging experiments. While direct, standardized comparisons across all dyes are challenging to find in a single source, literature suggests that modern dye families like Alexa Fluor and ATTO dyes generally exhibit superior photostability compared to traditional cyanine dyes.[6][7] For instance, some studies have shown that Alexa Fluor dyes are more photostable than FITC and Cy dyes.[6] ATTO dyes are also noted for their high photostability.[2][8]

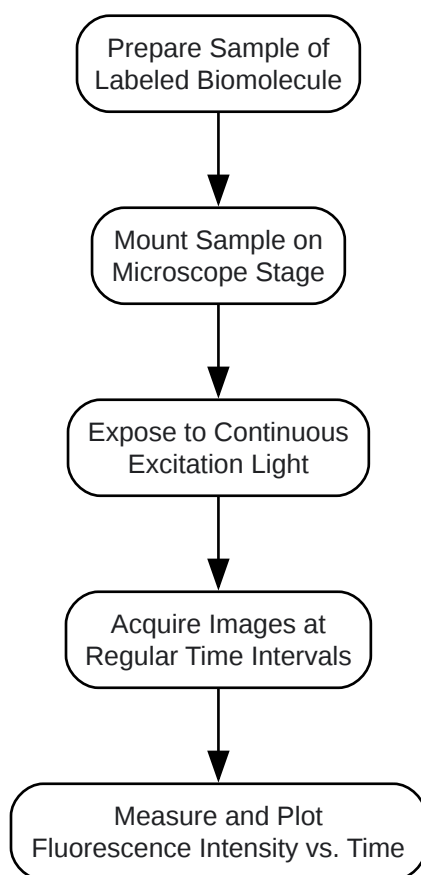
Experimental Methodologies

To ensure a comprehensive understanding and facilitate the reproduction of key performance metrics, detailed experimental protocols are provided below.

Protein Labeling with NHS-Ester Dyes

This protocol outlines a general procedure for labeling proteins with amine-reactive NHS-ester dyes.[\[8\]](#)[\[9\]](#)[\[10\]](#)





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